3,5-Bis(4-chlorophenyl)phenol
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Overview
Description
3,5-Bis(4-chlorophenyl)phenol is an organic compound characterized by a phenolic structure with two 4-chlorophenyl groups attached at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(4-chlorophenyl)phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(4-chlorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the phenolic hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
3,5-Bis(4-chlorophenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins due to its phenolic structure.
Mechanism of Action
The mechanism of action of 3,5-Bis(4-chlorophenyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways. These interactions can lead to antimicrobial, anti-inflammatory, and anticancer effects .
Comparison with Similar Compounds
4-Chlorophenol: A simpler phenolic compound with one chlorophenyl group.
2,4-Dichlorophenol: Contains two chlorine atoms on the phenol ring.
Bisphenol A: Contains two phenol groups connected by a methylene bridge.
Comparison: 3,5-Bis(4-chlorophenyl)phenol is unique due to the presence of two 4-chlorophenyl groups, which enhance its chemical reactivity and potential biological activity compared to simpler phenols like 4-chlorophenol and 2,4-dichlorophenol. Unlike Bisphenol A, which is primarily used in the production of plastics, this compound has broader applications in scientific research and potential therapeutic uses .
Properties
IUPAC Name |
3,5-bis(4-chlorophenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2O/c19-16-5-1-12(2-6-16)14-9-15(11-18(21)10-14)13-3-7-17(20)8-4-13/h1-11,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFYOCXWECHPAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)O)C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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